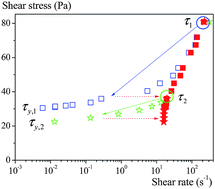Rheopexy and tunable yield stress of carbon black suspensions
Soft Matter Pub Date: 2013-04-17 DOI: 10.1039/C3SM27650C
Abstract
We show that besides simple or thixotropic yield stress fluids there exists a third class of yield stress fluids. This is illustrated through the rheological behavior of a carbon black suspension, which is shown to exhibit a viscosity bifurcation effect around a critical stress along with rheopectic trends, i.e., after a preshear at a given stress the fluid tends to accelerate when it is submitted to a lower stress. Viscosity bifurcation displays here original features: the yield stress and the critical shear rate depend on the previous flow history. The most spectacular property due to these specificities is that the material structure can be adjusted at will through an appropriate flow history. In particular it is possible to tune the material yield stress to arbitrary low values. A simple model assuming that the stress is the sum of one component due to structure deformation and one component due to hydrodynamic interactions predicts all rheological trends observed and appears to well represent quantitatively the data.


Recommended Literature
- [1] Hollow cobalt sulfide for highly efficient uranium adsorption from aqueous solutions†
- [2] Rapid detection of Group B Streptococcus (GBS) from artificial urine samples based on IFAST and ATP bioluminescence assay: from development to practical challenges during protocol testing in Kenya†
- [3] Front cover
- [4] Nanoplastics formed during the mechanical breakdown of daily-use polystyrene products†
- [5] Contents list
- [6] Corrosion behavior and mechanism of X80 steel in silty soil under the combined effect of salt and temperature
- [7] Corrigenda
- [8] Determination of 129I in aerosols using pyrolysis and AgI–AgCl coprecipitation separation and accelerator mass spectrometry measurements†
- [9] Amidine-based fluorescent chemosensor with high applicability for detection of CO2: A facile way to “see” CO2†
- [10] A novel reaction model for the electrical conductivity of ultra-thin TiO2 films in H2†










